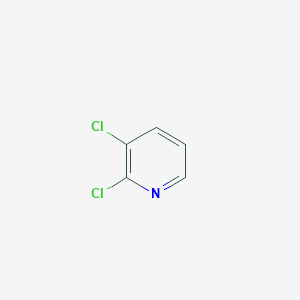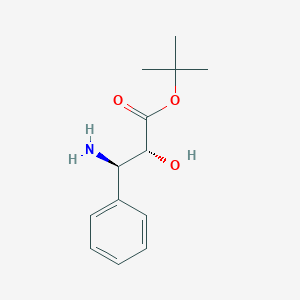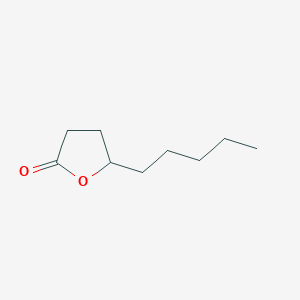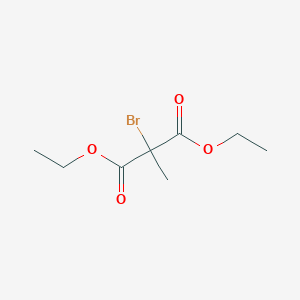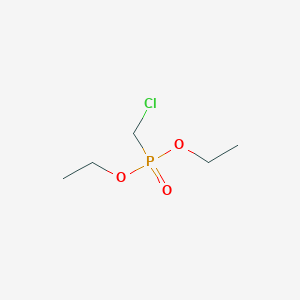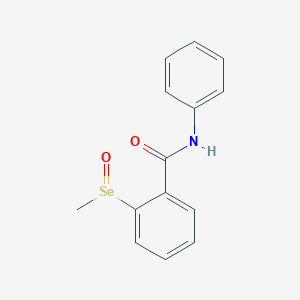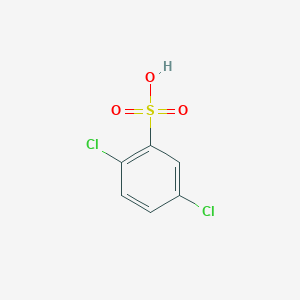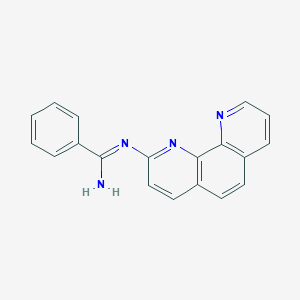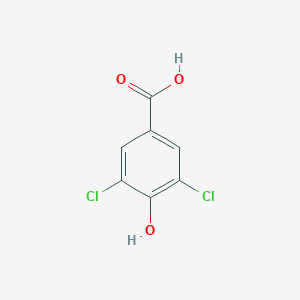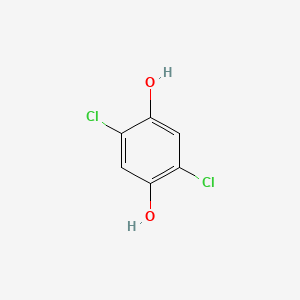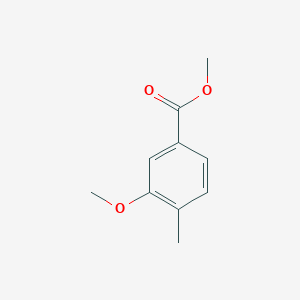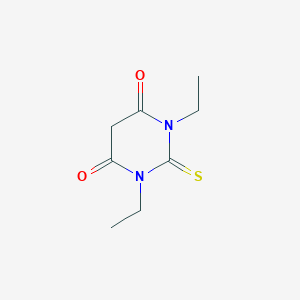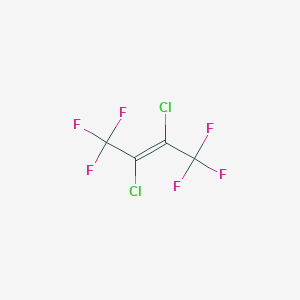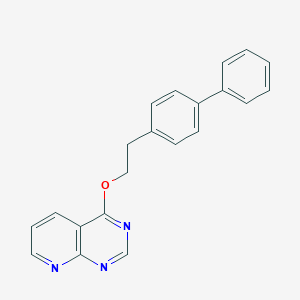
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been found to possess various beneficial properties. In
Mechanism Of Action
The mechanism of action of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- is not fully understood. However, it has been found to inhibit various cellular pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of various enzymes such as COX-2, which is involved in the inflammatory response, and topoisomerase II, which is involved in DNA replication. Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical And Physiological Effects
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has been found to possess various biochemical and physiological effects. This compound has been found to inhibit the production of various inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth and proliferation of cancer cells. Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has also been found to have antiviral activity against various viruses such as herpes simplex virus and hepatitis B virus.
Advantages And Limitations For Lab Experiments
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has various advantages and limitations for lab experiments. The advantages of this compound include its unique structure, which makes it a potential candidate for drug development. It also has various beneficial properties such as anti-inflammatory, anti-cancer, and anti-viral activities. The limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo. It also has a relatively short half-life, which makes it difficult to maintain therapeutic levels in the body.
Future Directions
There are various future directions for the research of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-. One direction is to further explore its potential applications in the field of medicinal chemistry. This compound has been found to possess various beneficial properties, and further research could lead to the development of new therapeutic agents for the treatment of various diseases. Another direction is to optimize its synthesis method to increase the yield and purity of the final product. This could lead to a more efficient and cost-effective synthesis method. Lastly, further research could be done to fully understand the mechanism of action of this compound, which could lead to the development of more potent and specific therapeutic agents.
Synthesis Methods
The synthesis of Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- involves a multistep process. The first step involves the synthesis of 4-(2-(1,1'-biphenyl)-4-ylethoxy)aniline, which is then reacted with pyridine-2,3-dicarboxylic acid to form the final product. This synthesis method has been optimized and has been found to be efficient in producing high yields of the desired product.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- has been extensively researched for its potential applications in the field of medicinal chemistry. It has been found to possess various beneficial properties such as anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and viral infections.
properties
CAS RN |
134999-77-2 |
|---|---|
Product Name |
Pyrido(2,3-d)pyrimidine, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- |
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[2-(4-phenylphenyl)ethoxy]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N3O/c1-2-5-17(6-3-1)18-10-8-16(9-11-18)12-14-25-21-19-7-4-13-22-20(19)23-15-24-21/h1-11,13,15H,12,14H2 |
InChI Key |
HFWVGRNXMXXHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=N4 |
Other CAS RN |
134999-77-2 |
synonyms |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)pyrido(2,3-d)pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



